Product packaging for 4-Chlorophenylacetic acid(Cat. No.:CAS No. 1878-66-6)

4-Chlorophenylacetic acid

Cat. No.: B131930
CAS No.: 1878-66-6
M. Wt: 170.59 g/mol
InChI Key: CDPKJZJVTHSESZ-UHFFFAOYSA-N
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Description

Historical Context of Phenylacetic Acid Derivatives in Scientific Inquiry

Phenylacetic acid (PAA) and its derivatives have a rich history in scientific research, recognized for their broad spectrum of biological activities. mdpi.com PAA itself is a naturally occurring auxin, a class of plant hormones, and also exhibits antimicrobial properties. mdpi.comresearchgate.net Its presence has been documented in various organisms, including bacteria, fungi, algae, and land plants. researchgate.net The versatility of the phenylacetic acid scaffold has made it a valuable building block in the synthesis of numerous drugs and other biologically active molecules. mdpi.comresearchgate.net Research into phenylacetic acid derivatives has been prominent since the 1980s, exploring their bioactivity and wide distribution in nature. researchgate.net

Significance of Halogenated Phenylacetic Acids in Chemical and Biological Systems

The introduction of halogen atoms into the phenylacetic acid structure significantly modifies its physicochemical and biological properties. niscpr.res.inijres.org Halogenation can enhance the bioactivity of the parent compound, leading to derivatives with potent therapeutic potential. niscpr.res.in For instance, halogenated phenylacetic acids have demonstrated anti-proliferative and anti-tumor properties against various cancer cell lines. niscpr.res.in The presence of a halogen atom can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. ijres.org This has made halogenated phenylacetic acids a subject of intense research in medicinal chemistry and drug discovery. ijres.orgnih.gov For example, diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID), is a derivative of phenylacetic acid containing a 2,6-dichloroaniline (B118687) moiety. ijres.org

Rationale for Comprehensive Research on 4-Chlorophenylacetic Acid

The specific focus on this compound (4-CPA) stems from its intriguing biological profile and potential applications. It is recognized as a potent aromatase inhibitor, which gives it potential as a therapeutic agent against estrogen-sensitive cancers. chemicalbook.comsigmaaldrich.commedchemexpress.com Additionally, its role as a carbon and energy source for certain microorganisms, such as Pseudomonas sp. strain CBS3, makes it a key compound in environmental and biodegradation studies. nih.govnih.govglpbio.com The compound's ability to be transformed by microbial pathways into other valuable chemicals further underscores the importance of its study. nih.gov The unique positioning of the chlorine atom at the para position of the phenyl ring imparts specific electronic and steric properties that influence its reactivity and biological interactions, justifying a detailed investigation into its characteristics.

Overview of Key Research Areas for this compound

Research on this compound is multifaceted, spanning several key areas:

Anticancer Research: A significant body of research focuses on the anticancer properties of 4-CPA, particularly its potential in the prevention and treatment of estrogen-sensitive breast cancer due to its aromatase-inhibiting activity. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Environmental Science and Biodegradation: Studies have explored the aerobic degradation of 4-CPA by various microorganisms. chemicalbook.comsigmaaldrich.com This research is crucial for understanding the environmental fate of chlorinated aromatic compounds and for developing bioremediation strategies. The metabolic pathways involved in its degradation have been a particular point of interest. nih.govnih.govasm.org

Chemical Synthesis and Reactivity: The synthesis of 4-CPA and its derivatives is an active area of investigation. prepchem.comgoogle.com Researchers are also exploring its reactivity in various chemical transformations to create novel compounds with potential applications. researchgate.net

Plant Growth Regulation: Like its parent compound, phenylacetic acid, 4-CPA has been noted to exhibit plant growth-regulating activity. chemicalbook.com

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C8H7ClO2 nih.govnist.gov
Molecular Weight 170.59 g/mol sigmaaldrich.comnih.gov
Appearance White to cream colored crystalline powder chemicalbook.comalphachemika.co
Melting Point 102-105 °C chemicalbook.comsigmaaldrich.comalphachemika.co
Solubility Soluble in ethanol (B145695) and methanol sigmaaldrich.com
IUPAC Name 2-(4-chlorophenyl)acetic acid nih.govnih.gov
CAS Number 1878-66-6 chemicalbook.comnih.gov

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey IdentifiersSource
¹H NMR Available spectra confirm the structure. chemicalbook.comrsc.org
¹³C NMR Available spectra confirm the structure. rsc.org
Infrared (IR) Spectrum Available spectra confirm the structure. nist.gov
Mass Spectrometry (MS) Available spectra confirm the structure. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B131930 4-Chlorophenylacetic acid CAS No. 1878-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)acetic acid
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InChI

InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPKJZJVTHSESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062031
Record name p-Chlorophenylacetic acid
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-66-6
Record name (4-Chlorophenyl)acetic acid
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Record name 4-Chlorophenylacetic acid
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Record name Benzeneacetic acid, 4-chloro-
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Record name p-chlorophenylacetic acid
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Record name 4-CHLOROBENZENEACETIC ACID
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Synthetic Methodologies and Chemical Transformations of 4 Chlorophenylacetic Acid

Established Synthetic Routes to 4-Chlorophenylacetic Acid

The synthesis of this compound is well-documented, with several established methods available to chemists. The most prevalent of these routes begins with 4-chlorobenzyl cyanide, which can be converted to the desired carboxylic acid through hydrolysis.

The hydrolysis of the nitrile group in 4-chlorobenzyl cyanide is a direct and common method for producing this compound. premierindia.co.inwikipedia.org This transformation can be effectively achieved under either acidic or alkaline conditions.

Acid-catalyzed hydrolysis is a traditional approach to convert nitriles to carboxylic acids. In the case of this compound, this can be accomplished using strong acids such as sulfuric acid or hydrochloric acid.

One documented method involves the hydrolysis of 4-chlorobenzyl cyanide in a sulfuric acid solution to yield the crude acid product. google.com Following the initial reaction, the process often includes purification steps like steam stripping to remove organic impurities, followed by washing and drying. google.com For example, a process described involves slowly adding 99.0% p-chlorobenzyl cyanide to a mixture of 98% sulfuric acid and water, followed by reaction and workup to achieve a high purity product. google.com

Alkaline hydrolysis offers another pathway to this compound from 4-chlorobenzyl cyanide. To overcome the challenge of bringing together a water-soluble hydroxide (B78521) salt and an organic-soluble nitrile, phase-transfer catalysis (PTC) is employed. researchgate.netias.ac.in This technique uses a phase-transfer agent to shuttle the hydroxide anion from the aqueous phase into the organic phase, thereby accelerating the reaction. ias.ac.in

A specific method for the synthesis of p-chlorophenylacetic acid involves the hydrolysis of p-chlorobenzyl cyanide in an alkaline aqueous solution in the presence of benzyltrimethylammonium (B79724) chloride (C6H5CH2(CH3)3N+Cl-) as the phase-transfer catalyst. researchgate.net The use of PTC in a two-phase system, such as an organic solvent with aqueous potassium hydroxide, can significantly enhance the hydrolysis reaction. researchgate.net Quaternary ammonium (B1175870) salts, like tetrabutylammonium (B224687) bromide, are effective catalysts for such transformations, facilitating the reaction under mild conditions. ias.ac.inresearchgate.netgoogle.com This approach is often considered environmentally friendly and is particularly beneficial for large-scale industrial production. researchgate.net

Beyond the hydrolysis of 4-chlorobenzyl cyanide, other synthetic methods have been reported, although they are less common. One such approach is the Willgerodt-Kindler reaction. This method allows for the preparation of this compound from 4-chloroacetophenone. google.com The process involves the reaction of the ketone with sulfur and an amine (like morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid. A patented process describes the synthesis of this compound from the relatively inexpensive 4-chloroacetophenone via the Willgerodt-Kindler method, highlighting it as a simple process with easy workup and fewer by-products. google.com

Another method involves the carbonylation of benzyl (B1604629) halides. While research in this area has explored various catalysts, including transition metal complexes and phase-transfer catalysts, challenges related to catalyst recovery and yield have limited its industrial application for producing chlorophenylacetic acids. google.com

Hydrolysis of 4-Chlorobenzyl Cyanide (p-chlorobenzyl cyanide)

Advanced Synthetic Strategies for this compound Analogues

Modern synthetic chemistry continues to seek more efficient and selective methods for the preparation of carboxylic acids and their derivatives. For phenylacetic acids, including the 4-chloro analogue, direct functionalization of the α-carbon represents a significant area of research.

A significant advancement in the synthesis of α-chlorophenylacetic acids involves the direct, selective chlorination of the α-position of phenylacetic acid and its analogues. rsc.orgresearchgate.net A highly efficient method has been developed for the α-chlorination of phenylacetic acids that have electron-withdrawing or weakly electron-donating groups in the para position, which includes this compound itself. rsc.orgresearchgate.net

This strategy employs trichloroisocyanuric acid (TCCA) as the chlorinating agent in the presence of a catalytic amount of phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions. rsc.orgresearchgate.net The reaction proceeds rapidly and provides the desired α-chloro products in high yields. rsc.orgresearchgate.net A key advantage of this method is its ability to achieve selective α-chlorination without the competing electrophilic chlorination of the aromatic ring, a common side reaction. rsc.org The classical approach for such a transformation is the Hell–Volhard–Zelinsky (HVZ) halogenation, which involves the formation of an acyl halide intermediate. rsc.org The TCCA/PCl₃ system provides a more direct and efficient alternative.

The general procedure involves heating the substituted phenylacetic acid with a catalytic amount of PCl₃, followed by the portion-wise addition of TCCA at an elevated temperature. rsc.org The reaction mixture is then cooled, diluted, and purified. This method has been successfully applied to a range of para-substituted phenylacetic acids, demonstrating its general applicability. rsc.orgrsc.org

Table 1: α-Selective Chlorination of para-Substituted Phenylacetic Acids

Starting Material Product Reagents Conditions Yield Reference
Phenylacetic acid 2-Chloro-2-phenylacetic acid PCl₃, TCCA 85 °C 83% rsc.org
4-Nitrophenylacetic acid 2-Chloro-2-(4-nitrophenyl)acetic acid PCl₃, TCCA 105 °C 79% rsc.org
4-Fluorophenylacetic acid 2-Chloro-2-(4-fluorophenyl)acetic acid PCl₃, TCCA 85 °C Not specified rsc.org
4-Iodophenylacetic acid 2-Chloro-2-(4-iodophenyl)acetic acid PCl₃, TCCA 110 °C 67% rsc.org

Compound Index

Table 2: List of Chemical Compounds

Compound Name Synonym(s)
This compound p-Chlorophenylacetic acid
4-Chlorobenzyl cyanide p-Chlorobenzyl cyanide, 4-Chlorophenylacetonitrile
Sulfuric acid
Hydrochloric acid
Benzyltrimethylammonium chloride
Potassium hydroxide
Tetrabutylammonium bromide
4-Chloroacetophenone
Phosphorus trichloride PCl₃
Trichloroisocyanuric acid TCCA
Phenylacetic acid
2-Chloro-2-phenylacetic acid
4-Nitrophenylacetic acid
2-Chloro-2-(4-nitrophenyl)acetic acid
4-Fluorophenylacetic acid
2-Chloro-2-(4-fluorophenyl)acetic acid
4-Iodophenylacetic acid
2-Chloro-2-(4-iodophenyl)acetic acid
Thionyl chloride
Toluene
Dimethylformamide DMF
Methylamine
2-(4-Chlorophenyl)-N-methylacetamide
Eaton's reagent
Paraformaldehyde
Isobutyronitrile
1-Bromo-3-chloropropane
Sodium cyanide
4-Chlorobenzyl chloride
Sodium borohydride
Iodine

Synthesis of Chloro-Hydroxyphenylacetic Acid Isomers

The introduction of a hydroxyl group onto the phenyl ring of this compound yields various chloro-hydroxyphenylacetic acid isomers. These transformations can be achieved through both microbial and chemical synthesis routes.

Microbial conversion has been demonstrated using Pseudomonas spec. CBS 3, which, when grown with this compound, produces three distinct isomers: 3-chloro-4-hydroxyphenylacetic acid, 4-chloro-3-hydroxyphenylacetic acid, and 4-chloro-2-hydroxyphenylacetic acid. ebi.ac.uk This biotransformation is facilitated by the action of monooxygenases. ebi.ac.uk While these hydroxylated compounds are produced by the microorganism, they are not intermediates in the primary degradation pathway of this compound by this species. ebi.ac.uk

Chemical synthesis provides a more direct route to specific isomers. For instance, the synthesis of 4-chloro-3-hydroxyphenylacetic acid can be accomplished starting from 2-chloro-5-methylphenol. asm.org The synthesis of 4-chloro-2-hydroxyphenylacetic acid has also been described in the literature. ebi.ac.uk These synthetic methods are crucial for producing pure isomers for further study and application, as Pseudomonas spec. CBS 3 is unable to utilize 3-chloro-4-hydroxy- or 4-chloro-3-hydroxyphenylacetic acid as a sole carbon source. ebi.ac.uk

Derivatization of this compound for Research Applications

This compound serves as a valuable starting material for the synthesis of a wide range of derivatives. Its carboxylic acid group can be readily transformed into other functional groups, such as amides and esters, or used to coordinate with metal centers, enabling its use in diverse research areas.

Formation of Amides (e.g., 2-(4-Chlorophenyl)-N-methylacetamide)

The synthesis of amides from this compound is a common derivatization. A well-documented example is the preparation of 2-(4-chlorophenyl)-N-methylacetamide. This synthesis is typically performed in a two-step sequence. First, this compound is converted to its more reactive acid chloride derivative, 2-(4-chlorophenyl)acetyl chloride. This is achieved by reacting the acid with a chlorinating agent like thionyl chloride in a suitable solvent such as toluene. orgsyn.org

In the second step, the resulting acid chloride solution is added to an aqueous solution of methylamine. orgsyn.org The reaction is exothermic and is generally controlled by cooling with an ice bath to maintain the internal temperature below 25 °C. orgsyn.org This procedure allows for the efficient formation of the target amide, 2-(4-chlorophenyl)-N-methylacetamide. orgsyn.org

Table 1: Reagents for the Synthesis of 2-(4-Chlorophenyl)-N-methylacetamide

StepReagentMoles / Equivalents
1. Acid Chloride Formation This compound293 mmol
Thionyl chloride352 mmol (1.2 equiv)
Toluene (solvent)100 mL
2. Amidation Methylamine solution (40 wt%)1470 mmol (5.0 equiv)

Incorporation into Platinum(IV) Complexes for Bioactive Studies

In the field of medicinal chemistry, this compound has been utilized as a ligand in the design of novel metal-based therapeutic agents. Researchers have synthesized and characterized a series of cytotoxic platinum(IV) complexes where halogenated phenylacetic acid derivatives, including this compound, serve as axial ligands. mdpi.comnih.gov These complexes are investigated for their potential as anticancer agents. mdpi.com

The rationale for this approach is that attaching bioactive axial ligands to a platinum(IV) core can generate more potent and effective drug candidates. mdpi.com The resulting platinum(IV) complexes incorporating ligands such as this compound have been evaluated for their cytotoxic effects against a variety of human cancer cell lines, including colon, breast, lung, and prostate cancer. mdpi.comgrafiati.com Studies have shown that these complexes can exhibit superior biological activity compared to the widely used platinum(II) drug, cisplatin (B142131). mdpi.comnih.gov For example, one complex in a related series was found to be 1700-fold more potent than cisplatin in a prostate cancer cell line and 4700-fold more potent in a cisplatin-resistant ovarian cancer cell line. mdpi.comgrafiati.com

Table 2: Halogenated Phenylacetic Acid Derivatives Used as Axial Ligands in Platinum(IV) Complexes

Ligand NameAbbreviation
This compound4-CPA
4-Fluorophenylacetic acid4-FPA
4-Bromophenylacetic acid4-BPA
4-Iodophenylacetic acid4-IPA

Source: mdpi.com

Preparation of Esters and other Functional Derivatives

The carboxylic acid functionality of this compound allows for its conversion into a variety of esters and other derivatives. The synthesis of esters is a fundamental transformation in organic chemistry, often used to modify a compound's physical properties or to act as a protecting group.

For instance, ester derivatives of related structures can be synthesized. One example is the preparation of α-isopropyl-4-chlorophenylacetic acid 3-(2-phenylvinyl)-α-cyanobenzyl ester. prepchem.com This synthesis involves reacting the corresponding acid chloride, α-isopropyl-4-chlorophenyl-acetic acid chloride, with 3-(2-phenyl-vinyl)-benzaldehyde in the presence of sodium cyanide. prepchem.com This demonstrates how the acid chloride intermediate, derived from the phenylacetic acid structure, is a key precursor for ester formation. prepchem.com

Beyond simple esters, the versatility of this compound as a synthetic intermediate is highlighted by the range of products that can be prepared from it, including precursors for pesticides like fenvalerate (B1672596) and various heterocyclic compounds. chemicalbook.com

Compound Reference Table

Biological and Biomedical Research Applications of 4 Chlorophenylacetic Acid

Anticancer Properties and Therapeutic Potential

Research into 4-Chlorophenylacetic acid has primarily centered on its ability to interfere with cancer cell proliferation and survival, with a significant focus on hormone-sensitive malignancies.

Antitumor Differentiation Induction

Currently, there is a lack of available scientific literature detailing the specific effects of this compound on the induction of antitumor differentiation in cancer cells.

Efficacy in Neuroblastoma Therapy

As of now, research specifically investigating the efficacy of this compound in the context of neuroblastoma therapy is not available in the public domain.

Inhibition of Estrogen-Sensitive Breast Cancer and Aromatase Activity

This compound has been identified as a compound with potential therapeutic applications in the prevention and treatment of estrogen-sensitive breast cancer. medchemexpress.comnih.gov Studies have shown that 4-CPA can inhibit the growth of estrogen receptor (ER) positive breast cancer cells in vitro. nih.govnih.gov Further research using in vivo models, specifically MMTV-aromatase transgenic mice which are predisposed to developing estrogen-responsive mammary tumors, demonstrated that 4-CPA can inhibit tumor formation. nih.govnih.gov

While sometimes referred to as an aromatase inhibitor, studies have indicated that the antitumor effect of 4-CPA is not associated with the reduction of ER expression or the alteration of aromatase levels or its enzymatic activity. nih.govnih.gov This suggests that its mechanism of action in preventing estrogen-induced mammary tumorigenesis is distinct from that of classical aromatase inhibitors. nih.gov

The anti-estrogenic activity of this compound is notable as it appears to operate through a novel mechanism distinct from most known antiestrogens, such as tamoxifen, which compete with estrogen for binding to the estrogen receptor (ER). nih.gov Research indicates that 4-CPA does not seem to bind directly to the ER. nih.gov

Instead, it is suggested that 4-CPA antagonizes the estrogenic pathway by interfering with the activation of ER-sensitive promoters. nih.gov Treatment of ER-positive breast cancer cell lines with 4-CPA leads to diminished cellular growth and a reduction in the expression of estrogen-responsive genes. nih.gov One proposed mechanism is that 4-CPA may directly bind to DNA at critical sites within the Estrogen Response Elements (EREs). nih.gov This interaction could interfere with the binding of the estrogen receptor to the ERE, thereby blocking the transcriptional activation of estrogen-responsive genes. nih.gov This suggests that 4-CPA may represent a new class of drugs for treating estrogen-dependent diseases by targeting the estrogen/ERE pathway through a mechanism different from classical ER antagonists. nih.gov

Cytotoxic Effects in Various Cancer Cell Lines

While this compound is recognized for its anticancer properties, specific data on its cytotoxic effects, such as IC50 values, across a broad range of cancer cell lines are not extensively documented in publicly available research. The following table summarizes the cancer types for which specific cell line cytotoxicity data for 4-CPA was sought.

Cancer TypeCell LineCytotoxicity Data (IC50) for this compound
ColonHT29Data not available in searched sources
GlioblastomaU87Data not available in searched sources
SJ-G2Data not available in searched sources
BreastMCF-7Data not available in searched sources
OvarianA2780Data not available in searched sources
ADDP-resistantData not available in searched sources
LungH460Data not available in searched sources
SkinA431Data not available in searched sources
ProstateDu145Data not available in searched sources
NeuroblastomaBE2-CData not available in searched sources
PancreasMIAData not available in searched sources

Role in Enzyme Inhibition and Receptor Binding Studies

This compound is a versatile compound utilized in biochemical research, particularly in studies related to enzyme inhibition and receptor binding chemimpex.com. As a halogenated phenylacetic acid derivative, its structure allows for interactions with various biological molecules, making it a valuable tool for investigating biochemical pathways and identifying potential therapeutic targets chemimpex.commedchemexpress.com.

Research has shown that this compound can be utilized as a sole source of carbon and energy by certain microorganisms, such as Pseudomonas sp. strain CBS3 medchemexpress.comebi.ac.ukglpbio.com. The degradation of this compound by bacteria provides valuable insights into microbial metabolic pathways for chlorinated aromatic compounds.

Studies on Pseudomonas species have identified several key intermediates in the metabolic breakdown of this compound. The degradation process is initiated by a dioxygenase attack ebi.ac.uk. One proposed pathway involves the conversion to intermediates such as 4-chloro-2-hydroxyphenylacetic acid and subsequently to homoprotocatechuic acid, which is then processed through a meta-cleavage pathway ebi.ac.uk. Another related pathway in a different pseudomonad involves the formation of 4-chloro-2-hydroxyphenoxyacetate and 4-chlorocatechol (B124253) nih.gov. The study of these pathways is crucial for understanding the bioremediation of chlorinated pollutants.

Table 1: Metabolic Intermediates in the Degradation of this compound by Pseudomonas Species

Organism Strain Key Intermediates Identified Metabolic Pathway Feature
Pseudomonas sp. 3-chloro-4-hydroxyphenylacetic acid, 4-chloro-3-hydroxyphenylacetic acid, Homoprotocatechuic acid Meta-cleavage pathway ebi.ac.uk

This compound has been identified as a potent aromatase inhibitor medchemexpress.com. Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting this enzyme, this compound antagonizes estrogen signaling, a mechanism that has been shown to be effective against estrogen-induced mammary tumorigenesis medchemexpress.com. This makes aromatase a significant therapeutic target for estrogen-sensitive breast cancers, with this compound serving as a promising agent for prevention or treatment medchemexpress.comsigmaaldrich.comscientificlabs.iechemicalbook.com.

The compound is also part of a family of small aromatic fatty acids recognized for their anticancer and differentiation-inducing properties glpbio.comchemicalbook.com. Its utility extends to being a precursor or intermediate in the synthesis of other pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) chemimpex.com.

Plant Growth-Regulating Activity

This compound is recognized for its activity as a plant growth regulator, functioning as a synthetic auxin plantgrowthhormones.comnih.gov. It is absorbed by the plant through its roots, stems, leaves, flowers, and fruits plantgrowthhormones.combiotrend.com. Its primary applications in agriculture are aimed at improving fruit production.

Key functions of this compound as a plant growth regulator include:

Preventing Abscission : It is used to prevent the premature dropping of flowers and fruits plantgrowthhormones.combiotrend.commade-in-china.com.

Promoting Fruit Set : It encourages the development of fruits from flowers plantgrowthhormones.combiotrend.com.

Inducing Seedless Fruit : The compound can stimulate the formation of parthenocarpic (seedless) fruits plantgrowthhormones.commade-in-china.com.

Ripening and Thinning : It can also be applied for fruit ripening and thinning plantgrowthhormones.combiotrend.com.

Research on the sodium salt of 4-chlorophenoxyacetic acid (a closely related compound with similar properties) has shown it can promote the growth and biosynthesis of flavonoids in mulberry leaves nih.gov. It has also been found to induce the synthesis of another plant hormone, indole-3-acetic acid (IAA), in tomato ovaries, leading to earlier maturation of parthenocarpic fruits nih.gov. At high dosages, it can also exhibit herbicidal effects plantgrowthhormones.combiotrend.com.

Olfactory Receptor Interactions and Mechanisms

Recent studies have explored the interaction of this compound with olfactory receptors, providing insights into the molecular mechanisms of smell.

The zebrafish (Danio rerio) olfactory receptor ORA1 has been identified as a receptor for phenylacetic acid derivatives doi.org. ORA1 is an ancestral receptor to all mammalian V1R genes and is implicated in detecting pheromones related to reproductive behavior nih.govnih.gov.

In a study comparing similarly structured compounds, zebrafish ORA1 was found to respond to this compound doi.org. This research demonstrated the high specificity and selectivity of the ORA1 receptor. While the receptor also responded to phenylacetic acid and 4-methoxyphenylacetic acid, the distinct responses to these variants highlighted the receptor's ability to discriminate between closely related molecules based on the functional group at the R4 position of the phenyl ring doi.org.

The interaction between odorants like this compound and olfactory receptors can be characterized as an adsorption phenomenon at the molecular level doi.org. A theoretical model based on statistical physics, the one-layer adsorption model with a single energy (1LM1E), has been applied to analyze the dose-olfactory response curves for ORA1 doi.org.

This modeling provided several microscopic insights into the binding mechanism:

Binding Orientation : Molecules of this compound dock onto the ORA1 receptor via a non-parallel orientation doi.org.

Adsorption Mechanism : The process is a multi-molecular phenomenon, meaning multiple odorant molecules interact with the receptor site doi.org.

Adsorption Energy : The energetic interactions between the odorants and the ORA1 binding pockets were described by estimated adsorption energies. The spectrum of adsorption energy for this compound was found to be spread out from 5 to 30 kJ/mol doi.org.

These findings help to characterize the olfaction process at a molecular level, defining the stereographic and energetic properties of the receptor-ligand interaction doi.org.

Table 2: Energetic Properties of Pheromone Interaction with Zebrafish ORA1 Receptor

Compound Estimated Adsorption Energy Range (kJ/mol)
Phenylacetic acid 10 to 32.5 doi.org
This compound 5 to 30 doi.org

Energetic and Stereographic Characterization of Receptor-Ligand Interactions

The characterization of how a ligand, such as this compound, interacts with its biological receptor is fundamental to understanding its mechanism of action. This involves analyzing the energy changes that occur upon binding and the specific three-dimensional (stereographic) arrangement of the ligand within the receptor's binding site.

A key example of such interactions can be found in the study of phenylalanine hydroxylase (PAH), the enzyme deficient in phenylketonuria (PKU). Research has demonstrated that this compound (identified as p-chlorophenylacetate in some studies) can inactivate phenylalanine hydroxylase in a manner apparently identical to its precursor, p-chlorophenylalanine. nih.gov This finding is significant because it suggests that the interaction is not dependent on the amino acid structure, pointing to a specific binding interaction with the enzyme. nih.gov

Further investigation into this interaction in hepatoma cells in culture revealed several key characteristics:

Specificity: The effect of p-chlorophenylalanine, and by extension its metabolite this compound, is quite specific to phenylalanine hydroxylase. nih.gov

Mechanism: The inactivation of PAH occurs at or near the time of the enzyme's synthesis. nih.gov This suggests a highly specific interaction, possibly with a proenzyme form of PAH, rather than a general, non-specific denaturation. nih.gov

Differential Effects: In rat liver, p-chlorophenylalanine treatment led to the complete absence of PAH isoenzymes II and III, while only reducing the quantity of isoenzyme I, indicating a stereographic preference in the binding interaction. nih.gov

While detailed thermodynamic data (e.g., enthalpy and entropy changes) for the binding of this compound to its receptors are not extensively documented in publicly available literature, the functional consequences of its binding provide insight into the nature of the interaction. The specificity and differential effects on enzyme isoforms underscore the importance of the ligand's precise fit and chemical complementarity with the receptor's binding pocket.

Research in Experimental Maternal Phenylketonuria Models

Animal models are crucial for understanding the pathophysiology of human diseases like maternal phenylketonuria (MPKU) and for developing potential therapeutic strategies. nih.gov In MPKU, elevated maternal levels of phenylalanine can have teratogenic effects on the fetus. mdpi.com To study this, researchers have developed animal models that mimic the biochemical conditions of PKU.

One approach involves the administration of p-chlorophenylalanine (pClPhe), an inhibitor of phenylalanine hydroxylase, to pregnant rats to induce hyperphenylalaninemia. researchgate.net In these experimental models, this compound has been identified as a metabolite of pClPhe.

A pivotal study established two rat models of MPKU. One model involved the continuous subcutaneous infusion of pClPhe along with L-phenylalanine from day 9 to day 20 of gestation. This successfully produced the syndrome of untreated MPKU, including fetal growth retardation. In rats infused only with pClPhe, a metabolite was isolated from the plasma and identified as this compound. This research demonstrated that this compound itself has biological activity; at a plasma concentration greater than 0.15 μmol/ml, it was found to retard the growth of the fetal body and brain.

The table below summarizes the key findings from an experimental rat model of maternal phenylketonuria, highlighting the role of this compound.

In other studies using a genetic mouse model of PKU (PAHenu2), this compound (4-CPA) was administered to homozygous mice. While the primary goal of that particular study was to investigate cancer risk, it provided additional data on the compound's effects in a PKU model. It was observed that a plasma concentration of approximately 0.5 mM of 4-CPA did not significantly alter the plasma levels of phenylalanine, phenylketones, or tyrosine. plos.org However, the mice treated with 4-CPA developed an unexplained neuromuscular syndrome. plos.orgresearchgate.net

These studies underscore the utility of animal models in elucidating the biological roles of metabolites like this compound in the context of metabolic disorders such as phenylketonuria.

Microbial Degradation and Environmental Fate of 4 Chlorophenylacetic Acid

Biodegradation Pathways and Microbial Metabolism

Microorganisms have evolved diverse and sophisticated enzymatic systems to utilize xenobiotic compounds as sources of carbon and energy. The biodegradation of 4-Chlorophenylacetic acid is a key example of this metabolic versatility, with different bacterial species employing distinct pathways for its catabolism.

Pseudomonas sp. strain CBS3 has been identified as a bacterium capable of utilizing this compound as its sole source of carbon and energy nih.gov. This ability is indicative of a complete metabolic pathway for the mineralization of the compound. The degradation process is initiated by an inducible enzymatic system, highlighting the adaptive response of the bacterium to the presence of this chlorinated aromatic compound nih.gov.

The initial attack on the this compound molecule in Pseudomonas sp. strain CBS3 is believed to be catalyzed by a dioxygenase nih.gov. This class of enzymes incorporates both atoms of molecular oxygen into the aromatic ring, a crucial step in destabilizing the otherwise stable structure and preparing it for subsequent enzymatic reactions. This initial hydroxylation is a common strategy in the aerobic degradation of aromatic compounds.

During the degradation of this compound by Pseudomonas sp. strain CBS3, several key intermediates have been isolated and identified. One of the central intermediates is homoprotocatechuic acid nih.gov. Additionally, three isomers of chlorohydroxyphenylacetic acid have been detected in the culture medium nih.gov. Two of these have been identified as 3-chloro-4-hydroxyphenylacetic acid and 4-chloro-3-hydroxyphenylacetic acid nih.gov. Interestingly, studies have shown that these chlorohydroxyphenylacetic acid isomers are not direct intermediates in the primary degradation pathway but are rather byproducts formed through the action of monooxygenases nih.gov. The bacterium is unable to utilize 3-chloro-4-hydroxy- and 4-chloro-3-hydroxyphenylacetic acid as sole carbon sources nih.gov.

Intermediates Identified in the Degradation of this compound by Pseudomonas sp. Strain CBS3
Intermediate CompoundIdentification Status
Homoprotocatechuic AcidIdentified as a key intermediate in the main degradation pathway
3-chloro-4-hydroxyphenylacetic acidIdentified as a byproduct
4-chloro-3-hydroxyphenylacetic acidIdentified as a byproduct
4-chloro-2-hydroxyphenylacetic acidPartially identified, slowly degraded to 4-chloro-2,3-dihydroxyphenylacetic acid

Following the formation of homoprotocatechuic acid, the aromatic ring undergoes cleavage. In Pseudomonas sp. strain CBS3, this occurs via a meta-cleavage pathway nih.gov. This pathway involves the enzymatic cleavage of the bond between two hydroxylated carbon atoms in the aromatic ring, leading to the formation of aliphatic products that can then enter central metabolic pathways, such as the Krebs cycle, for complete oxidation.

Ralstonia eutropha A5 (also known as Alcaligenes eutrophus A5) is another bacterium that has been studied for its ability to degrade chlorinated aromatic compounds. This strain has demonstrated the capacity for aerobic degradation of complex chlorinated molecules.

Ralstonia eutropha A5 is capable of aerobically degrading 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD) scispace.com. The degradation process involves a proposed meta-fission pathway, which is supported by the identification of seven chlorinated metabolites through gas chromatography-mass spectrometry analysis scispace.comresearchgate.net. The degradation of the related compound, 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT), by this strain is initiated by a dioxygenase, leading to the formation of hydroxylated intermediates nih.gov. This is followed by ring fission, ultimately yielding 4-chlorobenzoic acid as a major stable intermediate nih.gov. While the degradation of DDD by Ralstonia eutropha A5 proceeds through a pathway involving chlorinated intermediates, the explicit identification of this compound as a direct metabolite in this specific pathway has not been definitively established in the available research.

Summary of Microbial Degradation of this compound and Related Compounds
Bacterial StrainSubstrateKey Degradation Features
Pseudomonas sp. Strain CBS3This compoundUtilization as sole carbon source, dioxygenase initiation, formation of homoprotocatechuic acid and chlorohydroxyphenylacetic acid isomers, meta-cleavage pathway.
Ralstonia eutropha A51,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD)Aerobic degradation, proposed meta-fission pathway, formation of multiple chlorinated metabolites.

Aerobic Degradation by Ralstonia eutropha A5

Environmental Persistence and Transformation

The persistence of this compound in the environment is influenced by various factors, including microbial activity and its chemical lineage from more complex molecules. Its transformation pathways are a key area of research in environmental science.

Contrary to some assumptions, this compound is not a direct or major metabolite of DDT in the same vein as DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). The principal water-soluble metabolite of DDT found in humans is 2,2-bis(4-chlorophenyl)acetic acid (DDA) researchgate.netnih.gov. However, there is evidence for the formation of this compound through a more complex degradation pathway.

Microbial degradation of DDT can lead to the formation of bis(p-chlorophenyl)methane (DDM). Subsequently, the cleavage of one of the aromatic rings of DDM can result in the formation of p-chlorophenylacetic acid (PCPA), another name for this compound tandfonline.com. This indicates that while not a primary breakdown product, 4-CPAA can be a downstream metabolite in the environmental transformation of DDT tandfonline.com.

The degradation pathway of DDT is complex and can proceed through both aerobic and anaerobic routes. Under anaerobic conditions, DDT is primarily converted to DDD ethz.ch. Further metabolism can lead to a variety of intermediate products, including DDM, which serves as a precursor to 4-CPAA tandfonline.com.

Table 1: Key Compounds in the Degradation Pathway of DDT

Compound NameAbbreviationRole in Pathway
DichlorodiphenyltrichloroethaneDDTParent Compound
DichlorodiphenyldichloroethyleneDDEMajor, persistent metabolite
DichlorodiphenyldichloroethaneDDDMajor metabolite under anaerobic conditions
bis(p-chlorophenyl)methaneDDMIntermediate metabolite
2,2-bis(4-chlorophenyl)acetic acidDDAMajor water-soluble metabolite
This compound4-CPAA / PCPADownstream metabolite from DDM

The presence of this compound in the environment is of concern due to the general persistence of chlorinated aromatic compounds. Its impact is linked to its potential toxicity and its persistence in soil and water systems.

Microbial degradation is a key process in the natural attenuation of 4-CPAA. Certain strains of bacteria, such as Pseudomonas sp., have been shown to utilize this compound as a source of carbon and energy, breaking it down into less harmful substances sigmaaldrich.commedchemexpress.com. The aerobic degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (a DDT-related compound) by Ralstonia eutropha A5 has also been studied in the context of 4-CPAA sigmaaldrich.com.

Remediation strategies for sites contaminated with chlorinated organic compounds like 4-CPAA often focus on enhancing these natural microbial processes, a technique known as bioremediation. This can involve the introduction of specific microorganisms to the contaminated site (bioaugmentation) or the stimulation of indigenous microbial populations by adding nutrients and oxygen (biostimulation) mdpi.compsecommunity.org.

Other remediation technologies that could be applicable include:

Phytoremediation: The use of plants to absorb, accumulate, and degrade contaminants.

Activated Carbon Adsorption: Using activated carbon to bind and remove the compound from water.

In Situ Chemical Oxidation (ISCO): Injecting chemical oxidants into the subsurface to destroy contaminants.

The selection of a specific remediation strategy depends on site-specific conditions, including the concentration of the contaminant, soil type, and hydrogeology epa.govaugustmack.com.

Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be removed by catabolism and excretion nih.gov. This is a significant concern for persistent organic pollutants (POPs), which are often lipophilic (fat-soluble) and resistant to degradation nih.gov. DDT is a classic example of a compound that bioaccumulates and biomagnifies, meaning its concentration increases at successively higher levels in the food chain .

While specific data on the bioaccumulation of this compound is limited, its chemical structure as a chlorinated aromatic acid suggests a potential for persistence. A related compound, 4-chlorophenoxyacetic acid, is noted to have a high potential for bioaccumulation herts.ac.uk. The lipophilic nature of DDT and its primary metabolites contributes to their significant bioaccumulation in the fatty tissues of organisms epa.gov.

The potential for a chemical to bioaccumulate is often related to its octanol-water partition coefficient (Kow), a measure of its hydrophobicity. Chemicals with high Kow values tend to be more lipophilic and have a greater potential to bioaccumulate nih.gov. Although no specific bioaccumulation factor (BCF) for 4-CPAA is readily available, its status as a chlorinated organic compound warrants concern for its potential to enter and persist in food webs.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., IR, MS)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 4-Chlorophenylacetic acid. Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used for its structural confirmation.

Infrared (IR) Spectroscopy:

IR spectroscopy is utilized to identify the functional groups within the this compound molecule by measuring the absorption of infrared radiation at various wavelengths. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

Key IR absorption bands for this compound are detailed in the table below. The broad O-H stretch is characteristic of the carboxylic acid group, while the C=O stretch further confirms its presence. Absorptions in the aromatic region confirm the substituted benzene (B151609) ring. chemicalbook.comvscht.czlibretexts.orgresearchgate.net

Characteristic Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Bond Vibration Functional Group
3300-2500 O-H stretch Carboxylic Acid
3100-3000 C-H stretch Aromatic
1760-1690 C=O stretch Carboxylic Acid
1600-1400 C-C stretch (in-ring) Aromatic
850-550 C-Cl stretch Alkyl Halide

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]+ confirms its molecular weight. The fragmentation pattern provides further structural information by showing the breakdown of the molecule into smaller, charged fragments. mzcloud.orgmassbank.eunist.gov

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be observed. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

Expected Mass Spectrometry Fragmentation for this compound

m/z Value Fragment Ion Description
170/172 [C₈H₇ClO₂]⁺ Molecular Ion Peak (with Cl isotope pattern)
125/127 [C₇H₆Cl]⁺ Loss of the carboxyl group (-COOH)
91 [C₇H₇]⁺ Loss of chlorine from the chlorobenzyl fragment

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly efficient separation technique that can be used to separate this compound from impurities and other reaction components. A reversed-phase HPLC method is commonly employed for this purpose. The choice of stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters for achieving optimal separation. nih.gov

A typical HPLC method for the analysis of this compound would involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer) at a specific pH. nih.govresearchgate.net UV detection is suitable for this compound due to the presence of the aromatic ring.

For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system. By tracking the decrease in the peak area of the starting materials and the increase in the peak area of the product, the reaction progress can be quantitatively monitored. americanpharmaceuticalreview.com This allows for the determination of reaction kinetics and optimization of reaction conditions.

Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1 M Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Temperature Ambient

Application of Advanced Statistical Physics Models in Biological Interactions

While direct experimental studies on the application of advanced statistical physics models to the biological interactions of this compound are not extensively documented, the principles of these models are highly relevant for understanding its potential biological activity. These computational approaches are instrumental in modern drug discovery and molecular biology for predicting and analyzing the interactions between small molecules and biological macromolecules like proteins.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are statistical models that relate the quantitative chemical structure features of a series of compounds to their biological activity. mdpi.comnih.gov For a compound like this compound and its derivatives, QSAR can be employed to predict their biological activities, such as enzyme inhibition or receptor binding. nih.gov The models are built by correlating molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) with experimentally determined biological data. mdpi.comnih.gov

Molecular Modeling and Docking:

Molecular modeling techniques, including molecular docking, are used to predict the binding mode and affinity of a ligand (like this compound) to the active site of a target protein. nih.govresearchgate.net These methods utilize physics-based force fields to calculate the interaction energies between the ligand and the protein, providing insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. nih.govdovepress.comnih.gov Such studies can elucidate the mechanism of action of this compound at a molecular level. For instance, molecular modeling has been used to study the interaction of the related compound p-chlorophenoxyacetic acid with the CLC-0 Cl- channel. nih.gov

These computational models, rooted in the principles of statistical physics and thermodynamics, allow for the high-throughput screening of virtual compound libraries and the rational design of new molecules with improved biological activity. They serve as a powerful complement to experimental approaches in the study of the biological interactions of this compound.

Future Directions and Emerging Research Avenues for 4 Chlorophenylacetic Acid

Development of Novel Therapeutic Agents based on 4-Chlorophenylacetic Acid Scaffolds

The structural framework of this compound serves as a valuable starting point for the synthesis of new therapeutic agents. Researchers are actively exploring its derivatives for various pharmacological applications, with a significant focus on anti-inflammatory and anticancer treatments.

The utility of this compound as an intermediate in the creation of non-steroidal anti-inflammatory drugs (NSAIDs) is a well-established area of research. chemimpex.com Its structure allows for modifications that can enhance efficacy and reduce side effects. chemimpex.com Furthermore, studies have identified its potential in cancer therapy. This compound has demonstrated anticancer properties and is being investigated as a novel agent for the prevention and treatment of estrogen-sensitive breast cancer. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.iescientificlabs.co.uk It acts as a potent aromatase inhibitor, antagonizing estrogen signaling, which is a key pathway in the development of certain breast tumors. medchemexpress.com

Recent research has expanded to the synthesis of new derivatives with cytotoxic potential against various cancer cell lines. For instance, novel 1,3-thiazole derivatives incorporating a 4-chlorophenyl moiety have been synthesized and evaluated for their anticancer activity. These efforts highlight the ongoing interest in using the this compound scaffold to develop new and more effective cancer treatments.

Therapeutic TargetCompound/Derivative ClassResearch Focus
InflammationNSAIDsSynthesis of new drugs with improved efficacy and reduced side effects. chemimpex.com
Estrogen-Sensitive Breast CancerThis compoundAromatase inhibition and antagonism of estrogen signaling. sigmaaldrich.commedchemexpress.com
Various Cancers1,3-thiazole derivativesSynthesis and evaluation of cytotoxicity of new chemical entities.

Exploration of Environmental Remediation Technologies Utilizing Microbial Degradation Pathways

In the realm of environmental science, research is focused on harnessing microorganisms to break down this compound, a compound also found in some herbicides and pesticides. chemimpex.com The biodegradation of this and similar chlorinated compounds is a key area of interest for cleaning up contaminated soil and water.

Studies have shown that certain bacterial strains can effectively degrade this compound. Notably, Pseudomonas sp. strain CBS3 can utilize this compound as its sole source of carbon and energy. sigmaaldrich.comscientificlabs.co.ukmedchemexpress.comchemsrc.comglpbio.comebi.ac.uk The degradation process involves a series of metabolic steps. The initial attack is thought to be initiated by a dioxygenase. ebi.ac.uknih.gov Intermediates that have been identified during its metabolism by Pseudomonas include homoprotocatechuic acid and various isomers of chlorohydroxyphenylacetic acid, such as 3-chloro-4-hydroxy-, 4-chloro-3-hydroxy-, and 4-chloro-2-hydroxyphenylacetic acid. ebi.ac.uknih.gov

This microbial degradation pathway opens up possibilities for bioremediation strategies. By understanding the specific enzymes and genetic pathways involved, scientists can potentially enhance the efficiency of these microorganisms or engineer new ones for the specific purpose of decontaminating environments polluted with this compound and related chlorinated aromatic compounds.

MicroorganismDegradation CapabilityIdentified Intermediates
Pseudomonas sp. strain CBS3Utilizes as sole carbon and energy source. sigmaaldrich.comscientificlabs.co.ukmedchemexpress.comchemsrc.comglpbio.comebi.ac.ukHomoprotocatechuic acid, 3-chloro-4-hydroxyphenylacetic acid, 4-chloro-3-hydroxyphenylacetic acid, 4-chloro-2-hydroxyphenylacetic acid. ebi.ac.uknih.gov
Ralstonia eutropha A5Aerobic degradation. sigmaaldrich.comchemicalbook.comNot specified in the provided context.

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

A deeper understanding of how this compound interacts with biological systems at the molecular level is crucial for its development as a therapeutic agent. Current research is focused on elucidating its mechanisms of action, particularly in the context of its anticancer effects.

As previously mentioned, this compound is a potent aromatase inhibitor and an antagonist of estrogen signaling. medchemexpress.com Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting this enzyme, this compound reduces the levels of estrogen, which can in turn slow the growth of estrogen-dependent cancer cells.

Further research in this area involves detailed studies of enzyme inhibition kinetics and receptor binding affinities. chemimpex.com These investigations aim to precisely map the interactions between this compound and its biological targets. Such molecular-level insights are invaluable for optimizing the compound's structure to enhance its therapeutic activity and selectivity, potentially leading to the design of more potent and specific drugs with fewer off-target effects.

Applications in Advanced Materials Science

The chemical properties of this compound also make it a candidate for applications in materials science. Its structure can be incorporated into polymers to create materials with specific functionalities.

One area of exploration is the use of this compound in the production of specialty polymers. chemimpex.com The presence of the chloro- and carboxylic acid groups allows it to be used as a monomer or a modifying agent in polymerization reactions, potentially imparting unique thermal, mechanical, or chemical properties to the resulting materials.

Another interesting application is in the field of molecularly imprinted polymers (MIPs). MIPs are polymers that are synthesized in the presence of a template molecule, creating cavities that are specific to the template. Research has been conducted on creating MIPs using templates like 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 4-chlorophenoxyacetic acid (4-CPA) to selectively recognize and bind phenoxyacetic acid herbicides. nih.gov While not directly using this compound as the template in this specific study, the principle demonstrates the potential for using similar structures to create highly selective sensors or separation materials for environmental or analytical applications.

Integration of Computational Chemistry and Machine Learning in Predictive Research

The fields of computational chemistry and machine learning are increasingly being integrated into chemical research to accelerate discovery and provide deeper insights into molecular behavior. For a compound like this compound, these computational approaches can be applied to predict its properties, guide the design of new derivatives, and understand its interactions with biological targets.

Computational molecular modeling has been used to study the ion-pair interactions between phenoxyacetic acid herbicides and functional monomers in the formation of molecularly imprinted polymers. nih.gov Such studies can help in selecting the optimal components for creating MIPs with high selectivity.

More broadly, computational methods can be used to predict the biological activity of new derivatives based on the this compound scaffold. researchgate.net By calculating molecular descriptors and building quantitative structure-activity relationship (QSAR) models, researchers can screen large virtual libraries of compounds to identify the most promising candidates for synthesis and experimental testing. This predictive approach can significantly reduce the time and cost associated with drug discovery and materials development. As computational power and algorithmic sophistication continue to grow, the role of these in silico methods in guiding research on this compound and its analogues is expected to expand.

Q & A

Q. How do isotopic labeling techniques (e.g., deuterium incorporation) aid in tracking the metabolic fate of this compound in complex systems?

  • Methodological Answer :
  • Tracer Design : Synthesize deuterated analogs (e.g., α-d7-isopropyl derivatives) to distinguish parent compounds from metabolites .
  • Mass Spectrometry : Monitor isotopic patterns (e.g., +7 Da shifts) in liver microsomal assays to identify phase I/II metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.